molecular formula C18H17ClN2O4S2 B2923033 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide CAS No. 941901-16-2

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2923033
CAS No.: 941901-16-2
M. Wt: 424.91
InChI Key: GUCAXERXWYHJKS-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H17ClN2O4S2 and its molecular weight is 424.91. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibit calcium mobilization in cho cells overexpressing human blt1 and blt2 receptors . These receptors are involved in leukotriene signaling, which plays a role in inflammation and immune responses.

Mode of Action

Based on the structure and the known activity of similar compounds, it may interact with its targets (such as the blt1 and blt2 receptors) and inhibit their activity . This could result in reduced calcium mobilization, thereby affecting the downstream signaling pathways.

Biochemical Pathways

The compound likely affects the leukotriene signaling pathway, given its potential interaction with BLT1 and BLT2 receptors . Leukotrienes are lipid mediators involved in inflammation and immune responses. By inhibiting these receptors, the compound could potentially modulate these responses.

Pharmacokinetics

Its molecular weight (474924) suggests that it could be absorbed and distributed in the body

Result of Action

The result of the compound’s action would likely be a reduction in calcium mobilization in cells overexpressing BLT1 and BLT2 receptors . This could lead to modulation of leukotriene signaling and potentially a reduction in inflammation and immune responses.

Action Environment

The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the polarity of the solvent can affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S2/c1-25-14-4-2-5-15-17(14)21-18(26-15)20-16(22)6-3-11-27(23,24)13-9-7-12(19)8-10-13/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCAXERXWYHJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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